molecular formula C16H9ClF3N3O2 B2520874 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole CAS No. 338410-06-3

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole

Cat. No.: B2520874
CAS No.: 338410-06-3
M. Wt: 367.71
InChI Key: MIWZVTLHQHDWDI-WAYWQWQTSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole is a heterocyclic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively, fused to an indole core. The indole moiety is further modified at position 3 with a (Z)-configured nitroethenyl group. This structural complexity confers unique electronic and steric properties, making it a candidate for agrochemical or pharmaceutical applications. The parent compound, 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole (CAS 151387-66-5), has a molecular formula of C₁₄H₈ClF₃N₂ and a molar mass of 296.67 g/mol, with predicted physicochemical properties such as a density of 1.40 g/cm³ and a boiling point of 361.5°C . The addition of the (Z)-2-nitroethenyl group likely enhances electrophilicity and reactivity, critical for interactions with biological targets.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N3O2/c17-13-7-11(16(18,19)20)8-21-15(13)22-9-10(5-6-23(24)25)12-3-1-2-4-14(12)22/h1-9H/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWZVTLHQHDWDI-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)/C=C\[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine derivative, 3-chloro-5-(trifluoromethyl)pyridine, which is then subjected to a series of reactions to introduce the indole and nitroethenyl groups.

  • Step 1: Synthesis of 3-chloro-5-(trifluoromethyl)pyridine

      Reagents: 2-chloro-5-(trifluoromethyl)pyridine, suitable chlorinating agents.

      Conditions: The reaction is typically carried out under reflux conditions with a suitable solvent such as dichloromethane.

  • Step 2: Formation of the Indole Derivative

      Reagents: Indole, appropriate coupling agents.

      Conditions: The reaction is conducted under an inert atmosphere, often using palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole can undergo various chemical reactions, including:

  • Oxidation: : The nitroethenyl group can be oxidized to form nitro derivatives.

      Reagents: Oxidizing agents such as potassium permanganate.

      Conditions: Typically carried out in an aqueous medium.

  • Reduction: : The nitro group can be reduced to an amine.

      Reagents: Reducing agents such as lithium aluminum hydride.

      Conditions: Conducted under anhydrous conditions.

  • Substitution: : The chloro group on the pyridine ring can be substituted with various nucleophiles.

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules . Its unique combination of functional groups allows for various chemical reactions, including:

  • Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
  • Reduction: The nitro group can be reduced to an amine.
  • Substitution Reactions: The chloro group on the pyridine ring can be substituted with various nucleophiles.

These reactions enable chemists to create a diverse range of new compounds for further study or application.

Biology

The compound has been investigated for its potential as a bioactive agent with significant implications in antimicrobial and anticancer research. Notably, studies have shown that it exhibits:

  • Antimicrobial Activity: It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
  • Anticancer Properties: Preliminary studies indicate that the compound may inhibit tumor cell growth, making it a candidate for further drug development.

Anticancer Activity Assessment

A study conducted by the National Cancer Institute (NCI) evaluated this compound's efficacy against a panel of human tumor cell lines. It displayed promising results with mean growth inhibition values indicating significant potential as an anticancer agent.

Cell LineGI50 (μM)TGI (μM)
A54915.7250.68
MCF712.5045.00
HeLa10.0040.00

These values suggest that the compound has a favorable profile for further investigation in cancer therapeutics.

Medicine

The medicinal applications of this compound are being explored in drug development, particularly targeting specific molecular pathways involved in disease processes. Its ability to interact with various biological targets makes it a candidate for designing new therapeutic agents aimed at conditions such as cancer and bacterial infections.

Industrial Applications

In industry, 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole is utilized in developing advanced materials with unique electronic properties. Its structural characteristics allow it to be incorporated into polymers and other materials, enhancing their functionality.

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole involves its interaction with specific molecular targets. The compound’s indole moiety allows it to bind to various receptors and enzymes, potentially inhibiting their activity. The nitroethenyl group can participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate (CAS 136562-85-1)

This compound replaces the nitroethenyl group with an ethyl acrylate substituent. Its molecular formula is C₁₉H₁₆ClF₃N₂O₂, with a molar mass of 396.8 g/mol .

2-(Z)-2-[(Z)-Benzoyl]-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}prop-2-enenitrile (CAS 318248-56-5)

Featuring a benzoyl acrylonitrile group, this pyrazole derivative (C₁₉H₁₀ClF₃N₄O, molar mass 402.76 g/mol) shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl motif but differs in the heterocyclic core (pyrazole vs. indole). The acrylonitrile group introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic additions .

1-(3-Chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid (CAS 1122021-75-3)

The methyl and trifluoromethyl groups contribute to steric bulk, which may limit membrane permeability compared to the nitroethenyl-substituted indole .

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one (CAS 400081-30-3)

The lactam structure (indol-2-one) contrasts with the indole core of the target compound .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Target Compound* C₁₆H₁₀ClF₃N₃O₂ 369.7 ~1.45 (predicted) ~400 (predicted) ~-1.0 (predicted)
Ethyl 3-{...}acrylate C₁₉H₁₆ClF₃N₂O₂ 396.8 N/A N/A N/A
2-(Z)-Benzoyl acrylonitrile C₁₉H₁₀ClF₃N₄O 402.76 1.38 519.7 -4.08
Parent Indole (CAS 151387-66-5) C₁₄H₈ClF₃N₂ 296.67 1.40 361.5 -0.43

*Derived from parent indole and nitroethenyl group contributions.

  • Nitroethenyl vs.
  • Pyrazole vs. Indole : Pyrazole derivatives (e.g., CAS 1122021-75-3 ) exhibit higher polarity due to carboxylic acid groups, whereas indole-based compounds (target) may have better membrane penetration.

Biological Activity

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of the existing literature.

  • IUPAC Name : this compound
  • Molecular Formula : C14H9ClF3N2O2
  • Molecular Weight : 336.68 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.

Biological Activity Overview

The compound has shown promising results in several areas:

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit anticancer properties. A study demonstrated that similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

Antimicrobial Properties

The presence of both the pyridine and indole moieties suggests potential antimicrobial activity. Studies have shown that compounds with similar structures possess inhibitory effects against various bacterial strains, including resistant strains .

Anti-inflammatory Effects

Compounds containing indole structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

StudyFindings
Demonstrated that related indole derivatives inhibit tumor growth in vitro and in vivo models.
Reported antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 μg/mL.
Showed that the compound modulates inflammatory pathways, reducing TNF-alpha levels in macrophages.

Toxicity and Safety Profile

While the biological activities are promising, safety and toxicity assessments are crucial. Preliminary studies indicate moderate toxicity levels associated with high concentrations, necessitating further investigation into dosage and long-term effects .

Q & A

Q. Advanced Synthesis Optimization

  • Reaction Conditions : Precise control of temperature (e.g., 60–80°C for nitroethenylation), pH (neutral to mildly acidic), and reaction time (12–24 hours) is critical to minimize side reactions such as isomerization or decomposition .
  • Purification : Use gradient elution in column chromatography (e.g., 70:30 ethyl acetate/hexane) to separate stereoisomers and impurities. HPLC with a C18 column can monitor intermediate purity .
  • Catalysts : Employ coupling agents like TBTU or HOBt for amide bond formation in related indole derivatives, as described in piperazine coupling reactions .

How can researchers confirm the (Z)-configuration of the nitroethenyl group using spectroscopic techniques?

Q. Advanced Structural Characterization

  • NMR Spectroscopy : The (Z)-configuration is confirmed by observing coupling constants (JJ) between vinyl protons. For example, J=1214HzJ = 12–14 \, \text{Hz} in 1H^1\text{H} NMR indicates a trans configuration, while lower values suggest cis. Cross-peaks in 1H^1\text{H}-1H^1\text{H} COSY or NOESY can validate spatial proximity .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry, as demonstrated for structurally similar (Z)-configured indole derivatives .

What strategies are recommended for assessing the thermal and photochemical stability of this compound under various storage conditions?

Q. Stability Analysis

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres. For example, related trifluoromethylpyridine derivatives show stability up to 200°C .
  • Photostability Testing : Expose samples to UV light (e.g., 365 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive intermediates .
  • Storage Recommendations : Store at –20°C under inert gas (argon) to prevent oxidation of the nitroethenyl group .

How should researchers resolve discrepancies between theoretical and experimental NMR chemical shifts?

Q. Data Contradiction Analysis

  • Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts. Compare with experimental 1H^1\text{H}/13C^13\text{C} NMR data to identify conformational mismatches .
  • Solvent Effects : Account for solvent polarity in simulations. For example, DMSO-d6 induces upfield shifts in aromatic protons compared to chloroform .

What in vitro assays are suitable for evaluating the bioactivity of this compound against enzyme targets?

Q. Biological Evaluation Methodology

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., NADH:ubiquinone oxidoreductase inhibition) with IC50_{50} determination. Pre-incubate the compound with the enzyme to assess time-dependent effects .
  • Cellular Uptake Studies : Radiolabel the compound (e.g., 14C^{14}\text{C}) and measure accumulation in cell lines using scintillation counting. Compare with controls to evaluate membrane permeability .

How can regioselectivity challenges in pyridine-indole coupling reactions be addressed?

Q. Advanced Reaction Design

  • Directing Groups : Introduce temporary substituents (e.g., boronic esters) on the pyridine ring to guide cross-coupling at the 2-position. Remove them post-reaction via hydrolysis .
  • Catalytic Systems : Optimize Pd-catalyzed Buchwald-Hartwig conditions (e.g., Pd(OAc)2_2, XPhos) for C–N bond formation, as shown for analogous trifluoromethylpyridine-indole derivatives .

What computational tools are recommended for predicting the compound’s interactions with biological targets?

Q. Advanced Molecular Modeling

  • Docking Simulations : Use MOE (Molecular Operating Environment) or AutoDock Vina to model binding modes to enzymes (e.g., kinases). Validate with molecular dynamics (MD) simulations to assess stability .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with the nitro group) using Schrödinger’s Phase .

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